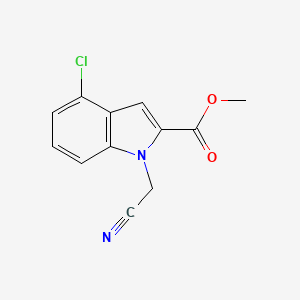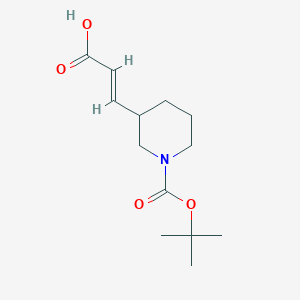![molecular formula C24H17BrFN3 B2957343 3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-6-fluoro-1H-pyrazolo[4,3-c]quinoline CAS No. 901031-12-7](/img/structure/B2957343.png)
3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-6-fluoro-1H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-6-fluoro-1H-pyrazolo[4,3-c]quinoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrazoloquinoline derivative that exhibits a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
Aplicaciones Científicas De Investigación
Photophysical Properties and Molecular Logic Gates
Research on amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline has revealed significant insights into their photophysical properties, including solvatochromism, acidochromism, solid-state fluorescence, and electron transfer processes. These compounds exhibit unique photophysical behaviors such as non-linear Lippert-Mataga plots and significant solvent effects on electronic excitation energies. Moreover, pH-dependent fluorescence in certain derivatives has been interpreted as multilevel logic gates, demonstrating their potential in molecular electronics and sensor applications (Uchacz et al., 2016).
Optical Absorption and Quantum Chemical Analysis
Studies on the optical absorption of 1,3-diphenyl-1H-Pyrazolo[3,4-b]quinoline and its derivatives, including fluorinated, brominated, and chlorinated variants, have been conducted. These studies encompass experimental investigations and quantum chemical calculations to understand the absorption spectra, demonstrating the minimal effect of phenyl dynamics on spectral positions and broadening of absorption bands. This research underscores the relevance of these compounds in optical materials science and photonic applications (Całus et al., 2006).
Anticancer and Antimicrobial Applications
The exploration of 3-(3-bromo phenyl)-5-phenyl-1-(thiazolo[4,5-b]quinoxaline-2-yl)-2-pyrazoline derivatives has highlighted their potential in biomedical research, particularly in anticancer and antimicrobial applications. Some derivatives have shown promising antiamoebic activity and non-toxicity in kidney epithelial cell line assays, suggesting their viability as therapeutic agents (Budakoti et al., 2008).
Reversible Quenching of Fluorescence
The reversible quenching of fluorescence from pyrazolo[3,4-b]quinoline derivatives upon protonation has been studied, providing valuable information for the development of pH-sensitive fluorescent materials. These findings are crucial for designing optical sensors and materials that respond to environmental changes (Mu et al., 2010).
Electroluminescent Devices and Molecular Sensors
Further research into 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline derivatives has focused on their applications in electroluminescent devices and molecular sensors. These studies have emphasized the versatility of this class of compounds in constructing brightly fluorescent molecular sensors and light-emitting devices, underscoring their potential in optoelectronics and molecular sensing (Rurack et al., 2002).
Propiedades
IUPAC Name |
3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-6-fluoropyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrFN3/c1-14-9-10-18(11-15(14)2)29-24-19-7-4-8-21(26)23(19)27-13-20(24)22(28-29)16-5-3-6-17(25)12-16/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMIEOLECWBPFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC(=CC=C5)Br)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[[4-[(2,5-dimethylphenyl)sulfonylamino]benzoyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2957260.png)
![8-ethoxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2957262.png)
![4-bromo-N-[(2-chlorophenyl)methyl]-3-ethoxybenzene-1-sulfonamide](/img/structure/B2957265.png)

![N-[(2Z)-4-[(1E)-(hydroxyimino)methyl]-4-methyl-1,3-dithiolan-2-ylidene]propan-2-amine](/img/structure/B2957267.png)
![5-Fluoro-4-methyl-6-[4-(2-phenoxyethylsulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2957268.png)

![1-((3,4-dimethylphenyl)sulfonyl)-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2957271.png)
![[(4-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2957272.png)

![2-[(4-chlorophenyl)methylsulfanyl]-6-methoxy-1H-benzimidazole](/img/structure/B2957276.png)

![4-oxo-8-phenyl-N-(thiophen-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2957280.png)
![N-[4-[4-(5-Bromopyrimidin-2-yl)oxypiperidine-1-carbonyl]phenyl]acetamide](/img/structure/B2957281.png)